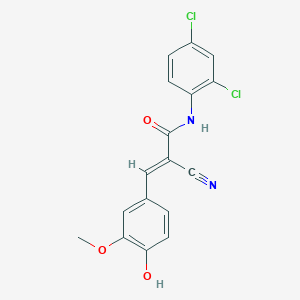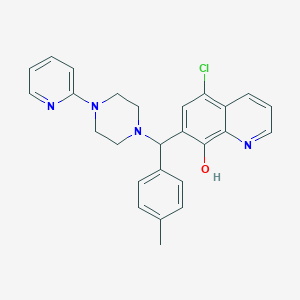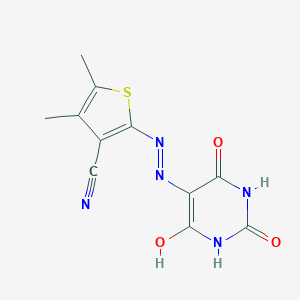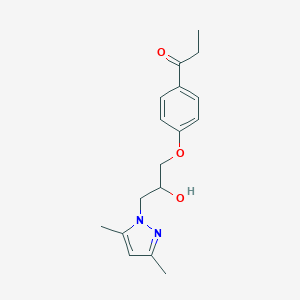
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
The mechanism of action of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A is not fully understood, but studies have suggested that it acts as an inhibitor of the NF-κB pathway, a signaling pathway involved in inflammation and cell survival. By inhibiting this pathway, this compound A can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound A can induce apoptosis in cancer cells, reduce inflammation, and have neuroprotective effects. Additionally, this compound A has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A in lab experiments is its specificity towards the NF-κB pathway, which allows for targeted inhibition of this pathway. However, one limitation is that the mechanism of action of this compound A is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A. One area of interest is the development of more efficient synthesis methods for this compound A. Additionally, further studies are needed to fully understand the mechanism of action of this compound A and its potential use in treating neurodegenerative diseases. Furthermore, studies are needed to investigate the potential use of this compound A in combination with other drugs for cancer therapy.
Métodos De Síntesis
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A can be synthesized through a multi-step process involving the reaction of 3-aminophenol with ethyl acetoacetate, followed by the addition of 3,3,5-trimethylcyclohexanone and acetic anhydride. This is then treated with hydrochloric acid to yield the final product, this compound A.
Aplicaciones Científicas De Investigación
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A has been shown to have potential applications in various scientific research areas, including cancer research, inflammation, and neurodegenerative diseases. Studies have shown that this compound A can inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound A has been shown to have anti-inflammatory effects, making it a potential treatment for inflammation-related diseases. Furthermore, this compound A has been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-13-10-14(12-19(2,3)11-13)20-17(22)8-9-21-15-6-4-5-7-16(15)24-18(21)23/h4-7,13-14H,8-12H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLQOXUKHHODTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362456.png)
![(9E)-9-(2-phenylhydrazinylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B362457.png)


![7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362467.png)

![Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate](/img/structure/B362475.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B362477.png)

![2-(4-Methylphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B362486.png)

![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)